Methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate
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Overview
Description
Methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a sulfonyl group, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and hydroxymethyl groups, and finally the sulfonylation and esterification steps. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and esterification catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(phenylmethyl)-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate
- Methyl 2-[3-(4-chlorophenylmethyl)-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate
Uniqueness
Methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate is unique due to the presence of the 3-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
methyl 2-[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO5S/c1-28-20(25)18-8-2-3-9-19(18)29(26,27)23-11-5-10-21(14-23,15-24)13-16-6-4-7-17(22)12-16/h2-4,6-9,12,24H,5,10-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMQQLPIDYOBFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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